(9S,10R)-dihydroxyoctadecanoic acid
Description
Overview of Dihydroxy Fatty Acids and Their Stereoisomers in Biological Systems
Dihydroxy fatty acids belong to the larger class of oxygenated fatty acids, or oxylipins, which are characterized by the presence of one or more hydroxyl groups along their carbon chain. avantiresearch.com These molecules are often formed in biological systems through the enzymatic oxidation of fatty acids. The specific positioning of the hydroxyl groups and their stereochemistry are critical determinants of their biological function.
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of dihydroxy fatty acids, the presence of chiral centers—carbon atoms attached to four different groups—gives rise to various stereoisomers, including enantiomers and diastereomers. nih.gov For instance, (9S,10R)-dihydroxyoctadecanoic acid is the enantiomer of (9R,10S)-dihydroxyoctadecanoic acid. nih.gov
The stereospecificity of enzymes is fundamental to the generation and function of these molecules. For example, the enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific for producing the (R)-enantiomers of 2-hydroxy fatty acids. nih.govnih.gov Studies have shown that different enantiomers can have distinct biological activities; the effects of FA2H knockdown in adipocytes were reversed by the (R)-2-hydroxy palmitic acid enantiomer but not by its (S)-counterpart. nih.gov This highlights how stereochemistry dictates molecular recognition by enzymes and receptors, ultimately leading to different physiological outcomes.
Significance of (9S,10R)-Dihydroxyoctadecanoic Acid in Lipid Metabolomics
Lipid metabolomics is the large-scale study of lipids in biological systems, aiming to identify and quantify the complete set of lipids (the lipidome). researchgate.net This field is crucial for understanding the roles of lipids in health and disease. (9S,10R)-dihydroxyoctadecanoic acid is a recognized metabolite cataloged in prominent databases such as PubChem and the Human Metabolome Database (HMDB), signifying its presence and relevance in biological systems. nih.govhmdb.ca
The advancement of analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the comprehensive analysis of various fatty acid metabolites, including hydroxy fatty acids. researchgate.net These methods allow for the sensitive detection and precise quantification of specific isomers like (9S,10R)-dihydroxyoctadecanoic acid in complex biological samples. Such analyses are key to mapping the metabolic pathways that produce these compounds and exploring their potential functions, for instance, as biomarkers or bioactive signaling molecules. mdpi.comresearchgate.net
Historical Perspectives on Oxygenated Fatty Acid Research
The scientific journey into fatty acids began in the late 18th and early 19th centuries. Antoine Lavoisier first determined the elemental composition of fats, and Michel-Eugène Chevreul later introduced the concept of "fatty acid" (acide gras) in 1813 and detailed the process of saponification. nih.govwikipedia.org
A paradigm shift occurred in 1929 when George and Mildred Burr demonstrated that certain fatty acids are essential nutrients, required to prevent a deficiency disease in rats. nih.gov Their work established linoleic acid as an essential fatty acid and laid the groundwork for understanding the unique biological roles of different fatty acids. nih.gov
The study of oxygenated fatty acids specifically gained momentum with the discovery and characterization of the enzyme families responsible for their synthesis, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) monooxygenases. nih.gov This research led to the identification of prostaglandins (B1171923) and leukotrienes as potent mediators of inflammation. More recently, this field has evolved to include the discovery of SPMs, a novel genus of lipid mediators that actively promote the resolution of inflammation, shifting the paradigm from viewing resolution as a passive process to an active, highly regulated one. nih.govmdpi.com
Data Tables
Table 1: Chemical and Physical Properties of (9S,10R)-Dihydroxyoctadecanoic Acid
| Property | Value | Source |
| IUPAC Name | (9S,10R)-9,10-dihydroxyoctadecanoic acid | nih.gov |
| Molecular Formula | C₁₈H₃₆O₄ | nih.gov |
| Molecular Weight | 316.5 g/mol | nih.gov |
| Synonyms | (9S,10R)-9,10-dihydroxy-stearic acid, CHEBI:85633 | nih.govebi.ac.uk |
| InChIKey | VACHUYIREGFMSP-SJORKVTESA-N | nih.gov |
| Lipid MAPS ID | LMFA02000008 | nih.gov |
Properties
Molecular Formula |
C18H36O4 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(9S,10R)-9,10-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m1/s1 |
InChI Key |
VACHUYIREGFMSP-SJORKVTESA-N |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
Isomeric SMILES |
CCCCCCCC[C@H]([C@H](CCCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 9s,10r Dihydroxyoctadecanoic Acid
Precursor Fatty Acids and Initial Enzymatic Oxygenation
The journey to (9S,10R)-dihydroxyoctadecanoic acid begins with the enzymatic modification of its precursor fatty acids, primarily oleic acid and linoleic acid. This initial step, a crucial oxygenation reaction, sets the stage for the subsequent formation of the diol.
Cytochrome P450 (CYP) Epoxygenation of Oleic Acid and Linoleic Acid
The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. nih.gov In the context of (9S,10R)-dihydroxyoctadecanoic acid synthesis, specific CYP isoforms catalyze the epoxidation of oleic acid and linoleic acid. nih.govnih.gov This reaction involves the insertion of an oxygen atom across the double bond of the fatty acid, forming an epoxide.
Linoleic acid is metabolized by cytochrome P450 enzymes to produce 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME). nih.govnih.gov Similarly, oleic acid is converted to 9,10-epoxyoctadecanoic acid. acs.org The primary CYP isoforms responsible for this conversion include CYP2J2, CYP2C8, and CYP2C9. nih.gov However, other inducible isoforms like CYP1A1 can also contribute to this process. nih.gov These epoxides are key intermediates that are further metabolized to their corresponding diols. nih.govnih.gov
Role of Dioxygenases (DOX) in Initial Hydroperoxidation
While cytochrome P450 epoxygenases are a major pathway, dioxygenases (DOX) also contribute to the initial oxygenation of fatty acids. These enzymes catalyze the insertion of both atoms of molecular oxygen into their substrates, leading to the formation of hydroperoxy fatty acids. Although the direct role of DOX in the mainstream synthesis of (9S,10R)-dihydroxyoctadecanoic acid is less defined than that of CYPs, their activity represents an alternative route for fatty acid oxygenation that can influence the pool of substrates available for subsequent enzymatic reactions.
Epoxide Hydrolysis to Form Dihydroxy Derivatives
The epoxide intermediates generated by CYP enzymes are subsequently hydrolyzed to form dihydroxy derivatives. This critical step is catalyzed by epoxide hydrolases, with the soluble epoxide hydrolase (sEH) playing a particularly significant role in the formation of the specific stereoisomer, (9S,10R)-dihydroxyoctadecanoic acid.
Soluble Epoxide Hydrolase (sEH) Activity in Stereospecific Diol Formation
Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the hydrolysis of fatty acid epoxides, such as 9,10-EpOME, into their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME). nih.govnih.govnih.gov This enzymatic hydration is a crucial step in the metabolic pathway and is a key determinant of the biological activity of these lipid mediators. nih.gov The activity of sEH effectively converts the epoxide into a diol, and the ratio of the diol to its parent epoxide is often used as a marker of sEH activity. nih.govnih.gov
Characterization of Epoxide Hydrolase Isoforms Involved
Both soluble (sEH) and membrane-bound epoxide hydrolases exist and can hydrolyze fatty acid epoxides. nih.govnih.gov Studies comparing these isoforms from different sources, such as rat liver and various plants, have revealed differences in their substrate specificity and stereoselectivity. nih.govnih.gov While the cytosolic rat liver sEH shows a lack of enantioselectivity, other isoforms, like the one from soybeans, exhibit high enantioselectivity. nih.govnih.gov This highlights the importance of the specific epoxide hydrolase isoform in determining the stereochemical outcome of the hydrolysis reaction.
Stereochemical Control in Enzymatic Hydrolysis: Formation of (9S,10R) Stereoisomer
The formation of the specific (9S,10R) stereoisomer of dihydroxyoctadecanoic acid is a result of the precise stereochemical control exerted by the epoxide hydrolase during the hydrolysis of the precursor epoxide. The enzyme's active site dictates the orientation of the substrate and the direction of the nucleophilic attack by a water molecule on the epoxide ring.
For instance, some plant-based epoxide hydrolases, like the one from soybean, display high enantioselectivity for the (9R,10S)-epoxide, leading to the formation of the threo-(9R,10R)-dihydroxystearic acid. nih.govnih.gov In contrast, the stereochemistry of the diol produced by mammalian sEH is also highly specific. The hydrolysis of cis-9,10-epoxystearic acid by cytosolic rat liver sEH proceeds with a regioselective attack at C-10, independent of the initial configuration of the epoxide. nih.govnih.gov This enzymatic control is fundamental to producing the biologically relevant (9S,10R) stereoisomer.
Alternative and Non-Enzymatic Pathways Leading to Dihydroxyoctadecanoic Acid Isomers
While the primary route to (9S,10R)-dihydroxyoctadecanoic acid involves specific enzymatic reactions, alternative pathways, including non-enzymatic processes, can also generate this and other dihydroxyoctadecanoic acid isomers. These routes are significant as they represent a baseline of formation that can occur without direct biological catalysis.
One major non-enzymatic pathway is autoxidation. rsc.orgnih.gov This process involves a free-radical chain reaction where unsaturated fatty acids, such as oleic acid, react with molecular oxygen. researchgate.netugent.be The reaction is often initiated by factors like heat or light and can be catalyzed by trace metals. researchgate.netugent.be During autoxidation, a hydrogen atom is abstracted from the fatty acid chain, leading to the formation of a lipid radical. ugent.be This radical readily reacts with oxygen to form a peroxide radical, which can then be converted into a hydroperoxide. These hydroperoxides are unstable and can lead to the formation of an epoxide ring across the double bond, such as 9,10-epoxystearic acid from oleic acid. ugent.be
Subsequent non-enzymatic hydrolysis of this epoxide intermediate can occur in an aqueous environment, opening the ring to form a diol. This chemical hydrolysis is less specific than its enzymatic counterpart and typically results in a mixture of diol isomers, including both threo and erythro forms, and different enantiomers. Therefore, while (9S,10R)-dihydroxyoctadecanoic acid can be a product of this pathway, it is one of several isomers formed. orgsyn.org The process of photo-oxidation, driven by light, follows a similar mechanism, generating radical species that lead to epoxide and subsequent diol formation. researchgate.net
Table 1: Comparison of Pathways Leading to Dihydroxyoctadecanoic Acid Isomers This table is interactive. Click on the headers to sort the data.
| Pathway Type | Key Precursor | Mechanism/Key Intermediates | Product Specificity | Key Factors |
|---|---|---|---|---|
| Enzymatic | Oleic Acid | Cytochrome P450 epoxidation to 9(10)-Epoxyoctadecanoic acid, followed by soluble epoxide hydrolase (sEH) hydrolysis. | Highly specific; produces predominantly (9S,10R)- and (9R,10S)-dihydroxyoctadecanoic acid. | Enzyme availability and activity. nih.govnih.gov |
| Non-Enzymatic (Autoxidation/Photo-oxidation) | Oleic Acid | Free-radical chain reaction, formation of hydroperoxides, epoxide intermediates, and subsequent chemical hydrolysis. researchgate.netugent.be | Non-specific; produces a mixture of various diol isomers. | Presence of oxygen, light, heat, and metal catalysts. researchgate.netugent.be |
Regulation of (9S,10R)-Dihydroxyoctadecanoic Acid Biosynthesis Pathways
The biosynthesis of (9S,10R)-dihydroxyoctadecanoic acid is tightly regulated through the modulation of the key enzymes involved: cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH). nih.gov The expression and activity of these enzymes are influenced by a variety of physiological and pathological conditions.
CYP epoxygenases, particularly isoforms like CYP2C and CYP2J, catalyze the initial epoxidation of oleic acid to 9(10)-epoxyoctadecanoic acid. researchgate.net The expression of these CYP enzymes can be induced by certain substrates or cellular conditions. For instance, in pediatric non-alcoholic fatty liver disease (NAFLD), total CYP epoxygenase activity was found to increase with higher grades of steatosis. nih.gov
The subsequent and final step is the hydrolysis of the epoxide by soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene. nih.gov The activity of sEH is a critical control point. pnas.org Higher sEH activity leads to increased production of the diol, (9S,10R)-dihydroxyoctadecanoic acid, from its epoxide precursor. Conversely, inhibition of sEH reduces the conversion, thereby increasing the levels of the epoxide. pnas.orgendocrine-abstracts.org The regulation of sEH itself is complex; its expression has been shown to increase during the differentiation of preadipocytes into mature fat cells. researchgate.net Furthermore, factors associated with metabolic syndrome, such as obesity and a high-fat diet, can lead to elevated sEH activity in tissues like adipose tissue and the liver. researchgate.netnih.gov Pharmacological inhibitors of sEH are well-documented and effectively block the production of diols, demonstrating the enzyme's pivotal regulatory role. endocrine-abstracts.org
Table 2: Overview of Regulatory Factors for Key Biosynthetic Enzymes This table is interactive. Click on the headers to sort the data.
| Enzyme | Gene | Action | Regulatory Factors | Effect on (9S,10R)-DiHODA Production |
|---|---|---|---|---|
| Cytochrome P450 Epoxygenases (e.g., CYP2C, CYP2J) | CYP2C, CYP2J families | Forms 9(10)-epoxyoctadecanoic acid from oleic acid. researchgate.net | Increased activity in conditions like hepatic steatosis. nih.gov | Increases substrate for sEH, potentially increasing production. |
| Soluble Epoxide Hydrolase (sEH) | EPHX2 | Converts 9(10)-epoxyoctadecanoic acid to (9S,10R)-dihydroxyoctadecanoic acid. nih.gov | Upregulated during adipocyte differentiation; elevated in obesity; inhibited by pharmacological agents (e.g., TPPU). researchgate.netendocrine-abstracts.org | Increases production; inhibition blocks production. |
Downstream Metabolic Fates and Degradation of (9S,10R)-Dihydroxyoctadecanoic Acid
Once formed, (9S,10R)-dihydroxyoctadecanoic acid does not typically accumulate in cells but is subject to further metabolic processing and degradation. The formation of the diol itself can be considered a metabolic fate for its precursor, 9(10)-epoxyoctadecanoic acid, effectively converting a bioactive signaling molecule (the epoxide) into a less active diol. pnas.orgendocrine-abstracts.org This conversion is a key function of the enzyme soluble epoxide hydrolase (sEH). pnas.org
The primary degradation pathway for fatty acids, including hydroxylated ones, is beta-oxidation. nih.govlibretexts.org This process occurs within the mitochondria and systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. nih.govyoutube.com The presence of hydroxyl groups on the fatty acid chain, as in (9S,10R)-dihydroxyoctadecanoic acid, requires additional enzymatic steps to prepare the molecule for the standard beta-oxidation spiral. The hydroxyl groups are typically oxidized to keto groups by specific dehydrogenases before the chain is cleaved. libretexts.orglibretexts.org
Another potential metabolic route is omega-oxidation, which occurs in the endoplasmic reticulum. nih.govlibretexts.org This pathway hydroxylates the terminal (omega) carbon of the fatty acid, which can then be further oxidized to a carboxylic acid, creating a dicarboxylic acid. nih.gov This modification increases the water solubility of the molecule, facilitating its excretion. nih.gov While beta-oxidation is the primary energy-yielding pathway, omega-oxidation serves as an alternative route, especially for modified fatty acids.
Finally, further metabolism can occur, such as the formation of tetrahydrofuran-diols through additional oxidation and intramolecular cyclization, representing another class of lipid metabolites. nih.gov
Biological Roles and Mechanistic Insights of 9s,10r Dihydroxyoctadecanoic Acid
Molecular Interactions and Binding Partners
The biological effects of dihydroxy fatty acids are initiated through their interactions with various cellular components, including membranes, enzymes, and signaling receptors.
Interaction with Biological Membranes
Currently, there is a lack of specific research data on the direct interaction of (9S,10R)-dihydroxyoctadecanoic acid with biological membranes. However, as an amphiphilic molecule with a polar diol head and a long nonpolar hydrocarbon tail, it is structurally suited to partition into and interact with the lipid bilayers of cell membranes. Such interactions can potentially alter membrane properties like fluidity and permeability, which in turn could modulate the function of membrane-embedded proteins. For instance, other bioactive lipids are known to exert their effects by modifying the physical properties of membranes.
Enzyme-Ligand Interactions
The metabolism and bioactivity of 9,10-dihydroxyoctadecanoic acids are closely linked to specific enzyme interactions. A key enzyme in this context is the soluble epoxide hydrolase (sEH). While sEH is primarily known for metabolizing the epoxide precursor to the diol, the stereochemistry of the resulting diol can influence its subsequent interactions.
One notable example of stereospecific enzyme-ligand interaction involves the microbial oxidation of threo-9,10-dihydroxystearic acid. In a study using the bacterium Micrococcus luteus, the (9S,10S) enantiomer of threo-9,10-dihydroxystearic acid was found to be oxidized at a faster rate than its (9R,10R) counterpart, demonstrating a clear enzymatic preference for a specific stereoisomer. researchgate.net
The table below summarizes key enzyme interactions involving 9,10-dihydroxyoctadecanoic acids.
| Enzyme | Compound Interacting | Observation |
| Soluble Epoxide Hydrolase (sEH) | 9,10-Epoxy-octadecenoic acid | Catalyzes the hydrolysis of the epoxide to form 9,10-dihydroxyoctadecenoic acid (leukotoxin diol). |
| Micrococcus luteus enzymes | threo-9,10-Dihydroxystearic acid | The (9S,10S) enantiomer is oxidized more rapidly than the (9R,10R) enantiomer. researchgate.net |
Modulation of Cellular Signaling Pathways
The broader class of 9,10-dihydroxyoctadecenoic acids (9,10-DiHOMEs) has been shown to modulate several important cellular signaling pathways, primarily through interactions with nuclear receptors. These compounds are recognized as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.
Activation of PPARγ by 9,10-DiHOME can lead to a cascade of downstream events. For example, it has been shown to increase the expression of genes involved in the uptake and metabolism of fatty acids, such as fatty acid binding protein 4 (FABP4) and hydroxyacyl-CoA dehydrogenase (HADH). Concurrently, it can decrease the expression of immune markers like CD1a, CD80, and CCR7, which are involved in lipid presentation, antigen presentation, and cell trafficking.
Role in Specific Cellular Processes (Mechanistic Studies)
The molecular interactions of 9,10-dihydroxyoctadecanoic acids translate into significant effects on fundamental cellular processes, including cell survival and stress responses.
Influence on Cellular Growth and Apoptosis in in vitro Models
Studies on 9,10-dihydroxyoctadecenoic acid (leukotoxin diol) have demonstrated its potent effects on cell viability, often leading to apoptosis, or programmed cell death. The cytotoxicity of this compound has been observed in various cell lines.
The primary mechanism of this induced cell death appears to be through the disruption of mitochondrial function. Treatment of cells with 9,10-DiHOME has been shown to cause mitochondrial swelling, the release of cytochrome c into the cytosol, and leakage of mitochondria-specific dyes. The release of cytochrome c is a critical step in the intrinsic pathway of apoptosis, leading to the activation of caspases and the execution of the apoptotic program.
The table below details some of the observed effects of 9,10-dihydroxyoctadecenoic acids on cellular growth and apoptosis in different in vitro models.
| Cell Line | Compound | Concentration | Effect |
| Human HeLa cells | Methylated 9,10-DiHOME | 180-210 µM | Mitochondrial swelling, cytochrome c release, compromised mitochondrial membrane permeability. |
| Rabbit renal proximal tubule cells | Mixture of 9,10- and 12,13-DiHOME | Not specified | Induces cell death and mitochondrial respiration dysfunction. |
| Insect Sf21 cells | 9,10-DiHOME | Not specified | Toxic to both naive and sEH-transfected cells. |
| MCF-7 breast cancer cells | 9,10-DiHOME | Not specified | Stimulation of cell proliferation. |
Involvement in Cellular Stress Responses (e.g., oxidative stress)
There is evidence to suggest that 9,10-dihydroxyoctadecanoic acids are involved in cellular stress responses, particularly oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
Some studies have indicated that 9,10-DiHOME can elevate levels of oxidative stress. Furthermore, under conditions of oxidative stress, there is an increased formation of both erythro and threo forms of dihydroxy fatty acids within cellular phospholipids, suggesting a link between the generation of these compounds and the cellular response to oxidative damage. nih.gov The erythro-dihydroxy-PUFAs are formed in higher concentrations than their threo counterparts under these conditions. nih.gov
Effects on Lipid Metabolism Regulation at the Molecular Level
(9S,10R)-dihydroxyoctadecanoic acid, a dihydroxylated derivative of stearic acid, is implicated in the intricate regulation of lipid metabolism. Its effects at the molecular level are understood to be mediated through the modulation of key transcription factors that govern lipogenesis and adipogenesis.
One of the primary regulatory pathways influenced by fatty acids is the sterol regulatory element-binding protein-1c (SREBP-1c) signaling cascade. SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis. nih.gov In the context of hyperlipidemia, insulin (B600854) can stimulate the SREBP-1c pathway, leading to an increase in the synthesis of fatty acids like stearic acid. nih.gov While direct studies on (9S,10R)-dihydroxyoctadecanoic acid's effect on SREBP-1c are limited, related hydroxy fatty acids have been shown to influence lipid accumulation. For instance, in comparative studies, other hydroxy stearic acid derivatives have demonstrated the ability to suppress lipid accumulation in adipocyte cell models. nih.gov
Another critical regulator of lipid metabolism is the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in adipocyte differentiation and the expression of genes involved in lipid uptake and storage. openmedicinalchemistryjournal.com Various fatty acid derivatives have been identified as ligands for PPARγ, with their activation potential differing based on their specific chemical structures. For example, studies on hydroxyoctadecadienoic acid (HODE) isomers have revealed that their ability to activate PPARγ is dependent on their stereochemistry. nih.gov This suggests that (9S,10R)-dihydroxyoctadecanoic acid could also exhibit specific interactions with PPARγ, thereby influencing downstream gene expression related to lipid metabolism.
The molecular mechanisms through which (9S,10R)-dihydroxyoctadecanoic acid may exert its effects on lipid metabolism likely involve a complex interplay between these and other signaling pathways. The table below summarizes the key molecular targets and their functions in lipid metabolism that are potentially influenced by (9S,10R)-dihydroxyoctadecanoic acid, based on studies of related compounds.
| Molecular Target | Function in Lipid Metabolism | Potential Effect of (9S,10R)-dihydroxyoctadecanoic acid |
| SREBP-1c | Master regulator of lipogenic gene expression | Modulation of its expression or activity, potentially leading to reduced fatty acid synthesis. |
| PPARγ | Key transcription factor for adipogenesis and lipid storage | Acts as a potential ligand, influencing the differentiation of preadipocytes and the expression of lipid-handling genes. |
| Fatty Acid Synthase (FAS) | Enzyme involved in the synthesis of fatty acids | Downregulation of its expression as a downstream effect of SREBP-1c modulation. |
| Glycerol-3-phosphate dehydrogenase (GPDH) | Enzyme involved in triglyceride synthesis | Suppression of its activity, leading to decreased lipid accumulation. nih.gov |
Stereoisomer-Specific Biological Activities: Comparative Mechanistic Studies
The biological activities of chiral molecules are often highly dependent on their stereochemistry, and this principle applies to dihydroxyoctadecanoic acids. The specific spatial arrangement of the hydroxyl groups in (9S,10R)-dihydroxyoctadecanoic acid versus its stereoisomers, such as the enantiomer (9R,10S)-dihydroxyoctadecanoic acid and diastereomers like (9S,10S)- and (9R,10R)-dihydroxyoctadecanoic acid, can lead to distinct interactions with biological targets.
Comparative mechanistic studies are crucial for elucidating these stereoisomer-specific effects. While direct comparative studies on the full range of dihydroxyoctadecanoic acid stereoisomers are not extensively documented, research on related hydroxylated fatty acids provides a strong basis for expecting such specificity. For instance, comprehensive analyses of various stereoisomers of hydroxyoctadecadienoic acids (HODEs) have demonstrated significant differences in their ability to activate PPARγ. nih.gov These studies revealed that both the position (regio-isomerism) and the stereoconfiguration (enantio- and diastereo-isomerism) of the hydroxyl group are critical determinants of biological activity. nih.gov
In one comparative study of different hydroxy fatty acids, including a dihydroxystearic acid, varying degrees of suppression of lipid accumulation in 3T3-L1 adipocytes were observed. nih.gov This suggests that the number and position of hydroxyl groups significantly impact the biological outcome. It is therefore highly probable that (9S,10R)-dihydroxyoctadecanoic acid and its stereoisomers would exhibit differential effects on adipogenesis, lipid accumulation, and the activation of key regulatory proteins like PPARγ and SREBP-1c.
The following table illustrates the expected differences in biological activity based on the principles of stereoisomerism and findings from related compounds.
| Stereoisomer | Expected Differential Biological Activity | Potential Mechanistic Basis |
| (9S,10R)-dihydroxyoctadecanoic acid | Specific binding affinity and activation potential for nuclear receptors like PPARγ. | The threo configuration may present a unique three-dimensional structure for receptor interaction. |
| (9R,10S)-dihydroxyoctadecanoic acid (enantiomer) | Potentially different or opposing biological effects compared to the (9S,10R) isomer. | Enantiomers can interact differently with chiral biological molecules like receptors and enzymes. |
| (9S,10S)-dihydroxyoctadecanoic acid (diastereomer) | Different binding kinetics and cellular uptake compared to the threo isomers. | The erythro configuration will have a different spatial arrangement of hydroxyl groups, affecting intermolecular interactions. |
| (9R,10R)-dihydroxyoctadecanoic acid (diastereomer) | Varied efficacy in modulating lipid metabolism pathways. | Similar to the (9S,10S) isomer, the different stereochemistry can lead to altered biological function. |
In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation
To unravel the specific molecular mechanisms of (9S,10R)-dihydroxyoctadecanoic acid, researchers rely on a variety of well-established in vitro and ex vivo model systems. These models allow for controlled investigations into the compound's effects on cellular processes, particularly those related to lipid metabolism.
In Vitro Models:
3T3-L1 Preadipocyte Cell Line: This is a widely used and robust model for studying adipogenesis, the process of preadipocyte differentiation into mature adipocytes. physiology.orgnih.govnih.gov 3T3-L1 cells can be induced to differentiate, allowing researchers to assess the impact of compounds like (9S,10R)-dihydroxyoctadecanoic acid on lipid accumulation, gene expression, and protein activity at various stages of this process. nih.gov Assays such as Oil Red O staining are commonly used to quantify intracellular lipid content. nih.gov
Primary Adipocytes and Preadipocytes: Isolated from adipose tissue of humans or animals, these cells provide a more physiologically relevant model compared to immortalized cell lines. univ-tlse3.fr They can be used to study the direct effects of (9S,10R)-dihydroxyoctadecanoic acid on lipid metabolism in a more native cellular environment.
Hepatocyte Cell Lines (e.g., HepG2): Given the liver's central role in lipid metabolism, hepatocyte cell lines are valuable for investigating the effects of fatty acids on hepatic lipogenesis and fatty acid oxidation. nih.gov
Ex Vivo Models:
Adipose Tissue Explants: Small pieces of adipose tissue can be cultured for short periods, providing a model that preserves the complex cellular architecture and interactions of the tissue. nih.govjove.com This system is ideal for studying lipolysis (the breakdown of stored fats) and the secretion of adipokines in response to treatment with (9S,10R)-dihydroxyoctadecanoic acid.
Isolated Perfused Liver: This model allows for the study of hepatic lipid metabolism in a whole-organ context, providing insights into the uptake, metabolism, and systemic effects of the compound.
The table below details some of the key experimental readouts that can be obtained from these models to elucidate the mechanisms of (9S,10R)-dihydroxyoctadecanoic acid.
| Model System | Key Experimental Readouts |
| 3T3-L1 Cells | - Lipid accumulation (Oil Red O staining)- Gene expression of adipogenic markers (e.g., PPARγ, C/EBPα, SREBP-1c) via RT-qPCR- Protein levels of key enzymes (e.g., FAS, GPDH) via Western blotting- Glucose uptake assays |
| Primary Adipocytes | - Lipolysis rates (measurement of glycerol (B35011) and free fatty acid release)- Adipokine secretion (e.g., leptin, adiponectin) via ELISA- Fatty acid uptake and oxidation rates |
| Adipose Tissue Explants | - Basal and stimulated lipolysis- Secretome analysis of adipokines and other signaling molecules |
Advanced Analytical Methodologies for 9s,10r Dihydroxyoctadecanoic Acid Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the isolation and purification of (9S,10R)-dihydroxyoctadecanoic acid from biological and chemical samples, enabling accurate analysis by removing interfering substances and separating it from other related isomers.
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of dihydroxyoctadecanoic acid stereoisomers. The resolution of these isomers is critical as different stereoisomers can exhibit distinct biological activities. Chiral HPLC methods are particularly powerful for separating enantiomers and diastereomers. nih.govcsfarmacie.cz The separation is typically achieved by forming transient diastereomeric complexes between the analyte and a chiral selector, which can be either a chiral stationary phase (CSP) or a chiral additive in the mobile phase. chiralpedia.comchromatographyonline.com
For acidic compounds like (9S,10R)-dihydroxyoctadecanoic acid, anion-exchange type chiral stationary phases have demonstrated effective enantioselectivity. chiraltech.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane and a more polar alcohol modifier, is crucial for achieving optimal separation. nih.gov The development of a robust HPLC method often involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the stereoisomers. researchgate.netmdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | csfarmacie.cz |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid | mdpi.com |
| Detection | UV or Mass Spectrometry (MS) | researchgate.net |
| Flow Rate | Typically 0.5 - 1.5 mL/min | researchgate.net |
Gas Chromatography (GC) for Derivatized Analysis
Gas Chromatography (GC) is another powerful technique for the analysis of fatty acids, including dihydroxyoctadecanoic acids. Due to the low volatility of (9S,10R)-dihydroxyoctadecanoic acid, derivatization is a necessary step prior to GC analysis. nih.gov A common derivatization procedure involves the conversion of the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. Methylation of the carboxylic acid to form a fatty acid methyl ester (FAME) is a standard practice. gcms.czijpras.com
The resulting derivatized compound, methyl 9,10-dihydroxyoctadecanoate, can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification and quantification. researchgate.netnist.govnih.gov The separation on the GC column is based on the boiling points and polarity of the derivatized analytes. While standard GC columns can separate positional isomers, chiral columns are required for the separation of enantiomers.
Chiral Stationary Phases for Enantiomeric and Diastereoisomeric Purity Assessment
The assessment of enantiomeric and diastereoisomeric purity is paramount in the study of (9S,10R)-dihydroxyoctadecanoic acid, as biological systems often exhibit high stereoselectivity. Chiral stationary phases (CSPs) are the most widely used tools for the direct separation of enantiomers by HPLC. csfarmacie.czchromatographyonline.com These phases are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. nih.gov
Several types of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and Pirkle-type phases being among the most common for the separation of a wide range of chiral compounds, including acidic molecules. nih.govscas.co.jp The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. nih.gov The choice of the appropriate CSP and chromatographic conditions is critical for achieving the desired resolution. google.com The enantiomeric purity of a sample can be accurately determined by integrating the peak areas of the separated enantiomers. researchgate.netthieme-connect.de
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in the analysis of (9S,10R)-dihydroxyoctadecanoic acid, providing sensitive and specific detection, structural information, and accurate quantification.
LC-MS/MS and GC-MS Approaches for Metabolomics
In the field of metabolomics, which aims to comprehensively analyze the small molecules in a biological system, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are extensively used for the analysis of oxidized fatty acids. nih.govnih.govresearchgate.net LC-MS/MS, in particular, has emerged as a highly sensitive and selective method for the identification and quantification of specific fatty acid oxidation products in complex biological matrices like plasma and tissues. researchgate.net
Targeted lipidomics approaches using LC-MS/MS, often employing multiple reaction monitoring (MRM), allow for the quantitative measurement of a predefined set of lipid metabolites, including various dihydroxyoctadecanoic acid isomers. jsbms.jpresearchgate.net GC-MS-based metabolomics is also a well-established method for profiling a wide range of metabolites, including hydroxyl acids, after appropriate derivatization. nih.govfrontiersin.org These metabolomics strategies are crucial for understanding the metabolic pathways and biological roles of (9S,10R)-dihydroxyoctadecanoic acid.
| Feature | LC-MS/MS | GC-MS |
|---|---|---|
| Sample Preparation | Direct analysis of extracts | Requires derivatization |
| Sensitivity | High, often in the picogram to femtogram range | High, but can be limited by derivatization efficiency |
| Specificity | High, especially with tandem MS (MS/MS) | High, based on retention time and mass spectrum |
| Application | Targeted and untargeted metabolomics of complex biological samples | Metabolite profiling, analysis of volatile and semi-volatile compounds |
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the unambiguous identification of (9S,10R)-dihydroxyoctadecanoic acid and the differentiation of isobaric interferences. nih.gov By providing the exact mass of a molecule with high precision (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of the analyte. tmiclinode.com This is a significant advantage over nominal mass instruments, as it greatly increases the confidence in compound identification.
In the context of metabolomics, LC-HRMS methods enable the comprehensive detection and semi-quantification of a wide range of lipid species, including oxidized phospholipids containing dihydroxy fatty acids. nih.gov The accurate mass data, combined with fragmentation patterns from tandem mass spectrometry (MS/MS), provides a powerful tool for the structural elucidation of novel metabolites and for confirming the identity of known compounds like (9S,10R)-dihydroxyoctadecanoic acid in complex biological extracts.
Spectroscopic Techniques for Advanced Structural Confirmation of Derivatives
The unambiguous structural confirmation of (9S,10R)-dihydroxyoctadecanoic acid derivatives relies on a combination of sophisticated spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in this regard, providing detailed information about molecular weight, fragmentation patterns, and the specific arrangement of atoms within the molecule.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a frequently employed technique for the analysis of fatty acid derivatives. For GC-MS analysis, the carboxyl and hydroxyl groups of dihydroxyoctadecanoic acid are typically derivatized to form more volatile and thermally stable compounds, such as methyl esters or trimethylsilyl (B98337) (TMS) ethers. The electron ionization (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that are crucial for structural elucidation. For instance, the mass spectrum of methyl 9,10-dihydroxyoctadecanoate shows key fragment ions that help to pinpoint the location of the hydroxyl groups along the fatty acid chain. nist.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers another powerful approach, particularly for analyzing the compound without prior derivatization or for complex mixtures. Atmospheric pressure photoionization (APPI)-MS/MS can reveal specific fragmentation patterns for dihydroxy fatty acids, aiding in their identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy provide invaluable data for structural confirmation.
¹H-NMR: The proton NMR spectrum gives information about the chemical environment of protons. In derivatives like methyl esters, the protons attached to the carbons bearing the hydroxyl groups (C-9 and C-10) produce characteristic signals. aocs.org For example, in a related compound, 10,12-dihydroxy-9-(stearoyloxy) octadecanoic acid, the protons of the -OH groups appear as a singlet around δ 9.12-9.29 ppm, while the methylene (-CH₂-) groups produce signals in the δ 2.03-3.64 ppm range. researchgate.net
¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule. The signals for the carbons bonded to the hydroxyl groups (C-9 and C-10) are shifted downfield to a characteristic region, confirming their position. The ¹³C NMR signals of derivatives are compared against reference spectra to confirm the proposed structure. researchgate.netnih.gov
These spectroscopic methods, when used in conjunction, allow for the comprehensive and definitive structural characterization of (9S,10R)-dihydroxyoctadecanoic acid and its various derivatives, which is essential for accurate biological and chemical research.
| Derivative Type | Technique | Key Spectral Feature |
|---|---|---|
| Methyl Ester | GC-MS (EI) | Characteristic molecular ion peak and fragmentation pattern revealing the position of hydroxyl groups. The NIST library reports a top peak at m/z 155 for methyl 9,10-dihydroxystearate. nist.gov |
| Trimethylsilyl (TMS) Ester | GC-MS (EI) | Specific mass spectrum and retention time that allows for identification and differentiation from other isomers. researchgate.net |
| Ester Derivatives | ¹H-NMR | Distinct chemical shifts for protons on carbons bearing the hydroxyl groups (-CHOH-). aocs.orgresearchgate.net |
| Ester Derivatives | ¹³C-NMR | Characteristic downfield shifts for carbons bonded to the hydroxyl groups (C-9 and C-10). researchgate.net |
Quantitative Analysis in Complex Biological Matrices
Accurately quantifying (9S,10R)-dihydroxyoctadecanoic acid in complex biological matrices such as plasma, serum, and cell extracts is critical for understanding its physiological and pathological roles. nih.gov This requires highly sensitive and specific analytical methods that can overcome challenges posed by the low abundance of the analyte and significant matrix interference. restek.com The most common and reliable techniques for this purpose are based on mass spectrometry coupled with chromatographic separation.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the quantitative analysis of fatty acids. nih.gov The protocol typically involves several steps:
Lipid Extraction: Total lipids are extracted from the biological sample using organic solvents.
Hydrolysis: If the total amount of the fatty acid (both free and esterified) is to be measured, a hydrolysis step is performed to release the fatty acid from complex lipids. nih.gov
Derivatization: The fatty acid is converted into a volatile derivative, commonly a methyl ester or a pentafluorobenzyl (PFB) ester, to improve its chromatographic properties. researchgate.netnih.gov
GC-MS Analysis: The sample is analyzed using GC-MS, often with selected ion monitoring (SIM) to enhance sensitivity and specificity. Stable isotope-labeled internal standards are used to ensure accuracy and precision. nih.gov
A specific GC-MS method has been developed for the assay of 9- and 10-hydroxystearic acids in cell extracts, allowing for the quantification of both free and conjugated forms with a limit of quantification (LOQ) of 1.8 ng and 4.4 ng, respectively. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for quantitative lipid analysis due to its high sensitivity, specificity, and applicability to a wide range of molecules without the need for derivatization. nih.gov The analysis is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its corresponding internal standard. nih.gov This approach minimizes matrix effects and allows for accurate quantification even at very low concentrations in complex matrices like human plasma. restek.comkyushu-u.ac.jp
| Technique | Biological Matrix | Sample Preparation/Derivatization | Key Advantages |
|---|---|---|---|
| GC-MS | Cell Extracts, Tissues | Lipid extraction, hydrolysis (optional), derivatization to methyl or PFB esters. nih.govnih.gov | High chromatographic resolution, well-established methods, provides structural information. nih.gov |
| LC-MS/MS | Plasma, Serum | Protein precipitation, lipid extraction. Derivatization is often not required. restek.comnih.gov | High sensitivity and specificity (MRM), high throughput, suitable for a broad range of lipids. nih.govkyushu-u.ac.jp |
Integration of Analytical Chemistry with Omics Technologies (Lipidomics, Metabolomics)
The study of (9S,10R)-dihydroxyoctadecanoic acid is increasingly being integrated into the broader fields of lipidomics and metabolomics. mdpi.comyoutube.com These "omics" technologies utilize high-throughput analytical platforms, primarily LC-MS, to comprehensively measure and quantify large numbers of lipids and metabolites in a biological system simultaneously. mdpi.comnih.gov This systems-level approach provides a holistic view of metabolic pathways and allows researchers to understand the role of individual molecules like (9S,10R)-dihydroxyoctadecanoic acid within the context of the entire lipidome. nih.gov
Lipidomics: In lipidomics, (9S,10R)-dihydroxyoctadecanoic acid is classified as an oxylipin, a class of bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids. umanitoba.ca Untargeted or targeted lipidomic analyses can quantify this compound along with hundreds of other lipid species, including other dihydroxy fatty acids, phospholipids, sphingolipids, and triglycerides. mdpi.commdpi.com By profiling these lipids, researchers can identify significant alterations in lipid metabolism associated with various physiological states or diseases. For example, lipidomics studies have shown that levels of 9,10-dihydroxyoctadecenoic acid (a related compound) are altered in respiratory tract infections, highlighting its potential role in host-pathogen interactions. mdpi.com
Metabolomics: Metabolomics provides an even broader snapshot of cellular chemistry, encompassing a wide array of small molecules. youtube.com Within this context, changes in the concentration of (9S,10R)-dihydroxyoctadecanoic acid can be correlated with shifts in other metabolic pathways, such as amino acid metabolism or energy production, providing deeper insights into the biochemical perturbations underlying a specific condition. mdpi.com
Multi-Omics Integration: The true power of these technologies is realized through multi-omics integration, where lipidomic and metabolomic data are combined with other omics datasets, such as genomics, transcriptomics, and proteomics. nih.govnih.gov This integrative approach can reveal complex regulatory networks and causal relationships between genes, proteins, and metabolites. mdpi.com For instance, an increase in (9S,10R)-dihydroxyoctadecanoic acid levels identified through lipidomics could be linked to the upregulation of a specific enzyme observed in proteomics data, which in turn may be caused by a genetic variant identified through genomics. This powerful, data-driven approach is essential for uncovering the functional roles of lipids in complex diseases and for identifying novel biomarkers and therapeutic targets. nih.govumanitoba.ca
| Omics Field | Study Context | Key Findings Related to Dihydroxy Fatty Acids | Analytical Platform |
|---|---|---|---|
| Lipidomics | Respiratory Tract Infections | Levels of dihydroxyoctadecenoic acid (DiHOME) were found to be differentially expressed in viral versus bacterial pneumonia, suggesting a role in pathogen-specific immune responses. mdpi.com | LC-MS/MS, UHPLC-HRMS mdpi.com |
| Metabolomics | General Health & Disease Biomarker Discovery | Comprehensive profiling allows for the correlation of dihydroxy fatty acid levels with other key metabolites, providing a snapshot of an individual's metabolic state. nih.gov | LC-MS/MS, GC-MS nih.gov |
| Multi-Omics | Complex Human Diseases | Integration of lipidomic data with genomic or transcriptomic data can elucidate the genetic regulation of dihydroxy fatty acid production and its downstream functional consequences. nih.govumanitoba.ca | LC-MS, GC-MS, DNA/RNA Sequencing nih.gov |
Chemical Synthesis and Derivatization Strategies for Research Purposes
Total Synthesis of (9S,10R)-Dihydroxyoctadecanoic Acid and its Stereoisomers
The precise three-dimensional arrangement of the hydroxyl groups in dihydroxyoctadecanoic acid is critical to its biological activity. Therefore, synthetic strategies that allow for the specific creation of the desired stereoisomers are of paramount importance.
Enantioselective synthesis is a powerful tool for obtaining specific stereoisomers of chiral molecules. A key strategy for the enantioselective synthesis of vicinal diols, such as (9S,10R)-dihydroxyoctadecanoic acid, from alkenes is the Sharpless asymmetric dihydroxylation. nih.gov This method utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation of a double bond to a specific face of the molecule, thereby producing a diol with a predictable stereochemistry. nih.gov For the synthesis of (9S,10R)-dihydroxyoctadecanoic acid, the starting material would be oleic acid, which possesses a cis-double bond at the C9 position.
The Sharpless asymmetric dihydroxylation is a cornerstone in the synthesis of natural products containing chiral vicinal diols. nih.gov While the direct application to oleic acid to produce (9S,10R)-dihydroxyoctadecanoic acid is a logical synthetic route, the principles of this reaction have been widely demonstrated. For instance, the synthesis of other complex molecules containing vicinal diols often relies on this methodology. nih.gov Furthermore, the synthesis of anti-1,2-diols, which corresponds to the stereochemical arrangement in (9S,10R)-dihydroxyoctadecanoic acid, is a well-explored area of asymmetric synthesis. lookchem.com
Another relevant approach is the synthesis of structurally similar compounds, such as (9R,10S)-dihydrosterculic acid, which also features a vicinal diol on a long alkyl chain. amanote.com The successful enantioselective synthesis of such molecules indicates that the methodologies can be adapted for the synthesis of (9S,10R)-dihydroxyoctadecanoic acid. A general representation of the enantioselective synthesis of (9S,10R)-dihydroxyoctadecanoic acid from oleic acid is presented in the table below.
| Starting Material | Key Reaction | Reagents | Product |
| Oleic Acid | Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Quinine Ligand, Co-oxidant | (9S,10R)-Dihydroxyoctadecanoic Acid |
The choice of the specific chiral ligand in the Sharpless asymmetric dihydroxylation is critical in determining which enantiomer of the diol is formed.
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. Enzymes, particularly lipases, are widely used in the synthesis of hydroxy fatty acids and their derivatives due to their high stereo- and regioselectivity. researchgate.netacs.orgmdpi.comnih.govresearchgate.net
A plausible chemoenzymatic route to (9S,10R)-dihydroxyoctadecanoic acid could involve a two-step process. The first step would be the enzymatic dihydroxylation of oleic acid. While a direct enzymatic dihydroxylation of a long-chain fatty acid to a specific stereoisomer is an area of ongoing research, the enzymatic synthesis of aliphatic vicinal diols has been demonstrated. researchgate.net The second step would involve a lipase-catalyzed esterification or amidation to produce the final acid or other derivatives. Lipases are known to catalyze such reactions with high efficiency and selectivity. acs.orgresearchgate.net
The table below outlines a potential chemoenzymatic approach.
| Step | Reaction Type | Enzyme/Reagent | Intermediate/Product |
| 1 | Asymmetric Dihydroxylation | Hydratase/Epoxidase-Epoxide Hydrolase or Chemical Reagent | (9S,10R)-dihydroxy-intermediate |
| 2 | Hydrolysis/Esterification | Lipase | (9S,10R)-Dihydroxyoctadecanoic Acid |
The use of whole-cell biocatalysts or isolated enzymes can be tailored to optimize the yield and stereoselectivity of the desired product.
Synthesis of Chemically Modified Analogues for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. By synthesizing and testing a series of chemically modified analogues of (9S,10R)-dihydroxyoctadecanoic acid, researchers can identify the key structural features required for its biological effects.
Modifications can be made to various parts of the molecule, including the alkyl chain, the hydroxyl groups, and the carboxylic acid moiety. For example, the length of the alkyl chain can be altered, or branches can be introduced. The hydroxyl groups can be esterified or etherified, and the carboxylic acid can be converted to esters, amides, or other functional groups. The synthesis of ethoxylated derivatives of 9,10-dihydroxystearic acid is one such example of creating analogues with modified properties. researchgate.net
The insights gained from SAR studies on other bioactive lipids, such as vitamin D3 analogues nih.gov and dihydroartemisinin (B1670584) derivatives nih.gov, can guide the design of novel (9S,10R)-dihydroxyoctadecanoic acid analogues with potentially enhanced or more specific biological activities.
The following table provides examples of potential modifications for SAR studies.
| Modification Site | Type of Modification | Potential Effect on Activity |
| Alkyl Chain | Shortening or lengthening | Altering lipophilicity and membrane interactions |
| Hydroxyl Groups | Esterification, etherification | Modulating polarity and hydrogen bonding capacity |
| Carboxylic Acid | Esterification, amidation | Affecting solubility and interaction with target proteins |
Preparation of Derivatized Forms for Enhanced Analytical Detection
The accurate and sensitive detection of (9S,10R)-dihydroxyoctadecanoic acid in biological samples is crucial for studying its metabolism and distribution. However, due to its polarity and low volatility, direct analysis by techniques like gas chromatography (GC) is challenging. restek.com Therefore, chemical derivatization is often employed to convert the molecule into a form that is more amenable to analysis by GC-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
For GC-MS analysis, the hydroxyl and carboxylic acid groups are typically converted to less polar and more volatile derivatives. Common derivatization methods include silylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, and esterification of the carboxylic acid, often to a methyl ester (FAME). restek.comcolostate.edugcms.czsigmaaldrich.comrsc.org
For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, which enhances its detection by UV-Vis or fluorescence detectors. researchgate.netnih.govnih.gov A highly selective method for the analysis of vicinal diols involves post-column derivatization with 6-bromo-3-pyridinylboronic acid, which forms a cyclic ester with the diol that can be readily detected by mass spectrometry. nih.gov
The table below summarizes common derivatization strategies for the analysis of (9S,10R)-dihydroxyoctadecanoic acid.
| Analytical Technique | Derivatization Reagent | Functional Group Targeted | Derivative Formed |
| GC-MS | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Carboxyl | Trimethylsilyl (TMS) ether/ester |
| GC-MS | BF₃/Methanol | Carboxyl | Fatty Acid Methyl Ester (FAME) |
| HPLC-UV/MS | 6-Bromo-3-pyridinylboronic acid | Vicinal Diol | Cyclic Boronate Ester |
The choice of derivatization method depends on the analytical platform being used and the specific requirements of the study.
Occurrence, Distribution, and Biological Context of 9s,10r Dihydroxyoctadecanoic Acid
Presence in Various Organisms: Plants, Fungi, and Mammalian Systems (Non-Human)
(9S,10R)-dihydroxyoctadecanoic acid is a naturally occurring oxylipin. Oxylipins are a family of oxygenated fatty acids that are involved in various signaling pathways. The distribution of this specific dihydroxy fatty acid isomer has been noted in the plant kingdom, in certain fungi, and in some non-human mammalian systems.
In plants , this compound is often a component of cutin, a waxy polymer that makes up the plant cuticle. For example, it has been identified in the peanut plant (Arachis hypogaea) and rapeseed (Brassica napus). thegoodscentscompany.comebi.ac.uk Its enantiomer, (9R,10S)-dihydroxyoctadecanoic acid, has also been found in Brassica napus. ebi.ac.uk The formation of these dihydroxy fatty acids in plants can occur through the enzymatic activity of cytochrome P450 monooxygenases on oleic acid.
In the realm of fungi , certain species of Claviceps have been reported to contain (+)-threo-9,10-dihydroxystearic acid, which corresponds to the (9S,10R) and (9R,10S) enantiomeric pair.
Regarding non-human mammalian systems , the formation of 9,10-dihydroxyoctadecanoic acid has been observed in liver microsomes. thegoodscentscompany.com This process involves the oxidation of oleic acid by cytochrome P450 enzymes to form the epoxide, which is then hydrolyzed to the diol by epoxide hydrolases. thegoodscentscompany.comnih.gov
| Kingdom | Organism | Reference |
|---|---|---|
| Plantae | Peanut (Arachis hypogaea) | thegoodscentscompany.com |
| Plantae | Rapeseed (Brassica napus) | ebi.ac.uk |
| Fungi | Claviceps species | |
| Animalia | Mammalian liver microsomes (non-human) | thegoodscentscompany.com |
Localization within Tissues and Cellular Compartments
The distribution of (9S,10R)-dihydroxyoctadecanoic acid is not uniform and tends to be concentrated in specific tissues and cellular compartments where its biological functions are most relevant.
In plants , as a component of cutin, it is primarily located in the cuticle, the outermost protective layer of the epidermis of leaves and fruits. This localization is crucial for the plant's barrier function against environmental stresses. At the subcellular level, the enzymes responsible for its synthesis, such as certain cytochrome P450s, are associated with the endoplasmic reticulum.
In mammalian systems , the synthesis of 9,10-dihydroxyoctadecanoic acid from oleic acid has been demonstrated in liver microsomes, which are vesicles derived from the endoplasmic reticulum. thegoodscentscompany.com This suggests that the endoplasmic reticulum is a key site for the metabolism of this fatty acid. The Human Metabolome Database also indicates that (9S,10S)-9,10-dihydroxyoctadecanoate, a stereoisomer, can be found in the cell membrane. hmdb.ca
| Organism Type | Tissue/Cellular Compartment | Significance | Reference |
|---|---|---|---|
| Plants | Cuticle | Component of the protective waxy layer. | |
| Plants | Endoplasmic Reticulum | Site of synthesis by cytochrome P450 enzymes. | |
| Mammals (non-human) | Liver Microsomes (Endoplasmic Reticulum) | Site of oleic acid oxidation and subsequent hydrolysis to the diol. | thegoodscentscompany.com |
| General | Cell Membrane | Potential localization of related stereoisomers. | hmdb.ca |
Significance in Specific Biological Systems or Pathways
(9S,10R)-dihydroxyoctadecanoic acid and its related isomers are implicated in a number of important biological processes, particularly in the context of plant defense and microbial interactions.
In the realm of plant defense , oxygenated fatty acids, including dihydroxy fatty acids, are known to act as signaling molecules in response to pathogen attack. nih.gov The production of these compounds can be induced by microbial elicitors, and they can, in turn, activate downstream defense responses in the plant. For instance, the enzymatic machinery to produce such C18 cutin monomers, which can act as potential messengers in plant-pathogen interactions, has been studied. thegoodscentscompany.com Specifically, cytochrome P450 enzymes like CYP94A1 are involved in the omega-hydroxylation of these fatty acids, which is a step potentially involved in plant defense mechanisms. thegoodscentscompany.com
In microbial metabolism , the ability of certain fungi to produce these compounds suggests a role in their life cycle or in their interactions with host organisms.
Furthermore, the enzymatic pathways that produce these diols are of significant interest. In plants, the epoxidation of oleic acid followed by hydrolysis is a key route. In mammals, a similar pathway involving cytochrome P450 and soluble epoxide hydrolase is responsible for the formation of 9,10-dihydroxyoctadecanoic acid from oleic acid. nih.gov The enantioselectivity of these enzymes can differ between plants and mammals. nih.gov
| Biological System/Pathway | Role/Significance | Key Enzymes/Metabolites | Reference |
|---|---|---|---|
| Plant Defense | Signaling molecule in response to pathogens. Potential messenger in plant-pathogen interactions. | Cytochrome P450 (e.g., CYP94A1), Cutin monomers | thegoodscentscompany.comnih.gov |
| Mammalian Fatty Acid Metabolism | Product of oleic acid metabolism. | Cytochrome P450, Soluble epoxide hydrolase | thegoodscentscompany.comnih.gov |
Computational and Modeling Approaches in 9s,10r Dihydroxyoctadecanoic Acid Research
Molecular Dynamics Simulations for Membrane and Protein Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the interactions of molecules at an atomic level over time. nih.gov In the context of (9S,10R)-dihydroxyoctadecanoic acid, MD simulations can provide valuable insights into its behavior with biological membranes and proteins. These simulations model the complex interplay of forces between the fatty acid and its environment, revealing details about binding, conformational changes, and potential mechanisms of action.
While direct MD simulation studies specifically focusing on (9S,10R)-dihydroxyoctadecanoic acid are not extensively documented in the provided search results, the principles of this methodology are well-established for similar molecules, such as other fatty acids and antimicrobial peptides. nih.govnih.gov For instance, simulations have been effectively used to examine how molecules with both polar (hydrophilic) and nonpolar (hydrophobic) regions, like (9S,10R)-dihydroxyoctadecanoic acid, interact with the lipid bilayers of cell membranes. nih.govresearchgate.net
These simulations can predict how the dihydroxyoctadecanoic acid orients itself at the membrane interface, the depth of its penetration into the hydrophobic core, and its influence on membrane properties like fluidity and permeability. nih.gov Furthermore, MD simulations can elucidate the binding of such fatty acids to specific proteins, identifying key amino acid residues involved in the interaction and predicting the stability of the resulting complex. nih.gov This information is crucial for understanding the molecule's biological functions and for designing new molecules with enhanced or modified activities.
In Silico Prediction of Metabolic Pathways and Enzyme Activities
In silico methods, which involve computer-based simulations and modeling, are increasingly used to predict the metabolic fate of compounds and the enzymes involved in their transformation. nih.govresearchgate.net For (9S,10R)-dihydroxyoctadecanoic acid, these approaches can help to map out potential metabolic pathways and identify the enzymes responsible for its synthesis and degradation.
The metabolism of fatty acids often involves a series of enzymatic reactions, including oxidation, hydroxylation, and conjugation. By analyzing the structure of (9S,10R)-dihydroxyoctadecanoic acid, computational tools can predict which classes of enzymes are likely to act upon it. For example, cytochrome P450 monooxygenases are known to be involved in the hydroxylation of fatty acids, and epoxide hydrolases can also play a role in the formation of diols from epoxides. hmdb.ca
In silico tools can leverage databases of known metabolic reactions and enzyme specificities to propose a putative metabolic network for (9S,10R)-dihydroxyoctadecanoic acid. researchgate.net This can guide experimental studies by providing a ranked list of candidate enzymes and metabolic products to investigate. Furthermore, by modeling the interaction between the fatty acid and the active site of an enzyme, it is possible to predict the efficiency and specificity of the catalytic process. nih.gov While the search results mention the enzymatic production of the related compound (+)-threo-9,10-dihydroxyoctadecanoic acid by an epoxide-hydrolyzing enzyme system, detailed in silico predictions for the (9S,10R) isomer were not explicitly found. researchgate.net
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues
Chemoinformatics applies computational methods to analyze and manage chemical data. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For (9S,10R)-dihydroxyoctadecanoic acid and its analogues, QSAR can be a powerful tool for predicting the biological activities of new, untested molecules. The process involves several steps:
Data Collection: A dataset of structurally related compounds with known biological activities is compiled.
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Model Development: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Once a reliable QSAR model is established, it can be used to predict the activity of novel analogues of (9S,10R)-dihydroxyoctadecanoic acid before they are synthesized. This in silico screening can significantly reduce the time and cost associated with drug discovery and development by prioritizing the synthesis of the most promising candidates. While specific QSAR studies for (9S,10R)-dihydroxyoctadecanoic acid analogues were not identified in the search results, the methodology is broadly applicable to this class of compounds.
Emerging Research Areas and Future Directions in 9s,10r Dihydroxyoctadecanoic Acid Studies
Unexplored Biosynthetic and Degradation Pathways
The precise enzymatic pathways that lead to the formation and breakdown of (9S,10R)-dihydroxyoctadecanoic acid in mammalian systems are not fully elucidated. It is functionally related to octadecanoic acid (stearic acid). nih.gov The formation of vicinal diols on fatty acids often occurs via an epoxide intermediate. One proposed pathway involves the conversion of the corresponding epoxide, 9(10)-epoxyoctadecanoic acid, by an epoxide hydrolase enzyme to yield 9,10-dihydroxyoctadecanoic acid. nih.gov
Future research must focus on identifying the specific cytochrome P450 (CYP) epoxygenases that create the epoxide precursor from oleic acid (a precursor to octadecanoic acid) and the soluble or microsomal epoxide hydrolases (sEH or mEH) responsible for the stereospecific hydration of the epoxide ring to the (9S,10R)-diol. Similarly, the degradation pathways, likely involving β-oxidation, remain to be experimentally verified for this specific molecule.
Table 1: Potential Enzymes in the Metabolism of (9S,10R)-Dihydroxyoctadecanoic Acid
| Enzyme Class | Potential Role | Research Focus |
| Cytochrome P450 (CYP) Epoxygenases | Formation of 9(10)-epoxyoctadecanoic acid precursor | Identification of specific isozymes and stereoselectivity |
| Soluble Epoxide Hydrolase (sEH) | Hydration of epoxide to form the diol | Determining the role and stereospecificity in (9S,10R) formation |
| Microsomal Epoxide Hydrolase (mEH) | Hydration of epoxide to form the diol | Investigating contribution relative to sEH |
| Acyl-CoA Synthetases | Activation for degradation | Substrate specificity for (9S,10R)-dihydroxyoctadecanoic acid |
| β-oxidation Enzymes | Catabolism of the fatty acid chain | Characterizing the efficiency and regulation of degradation |
Identification of Novel Molecular Targets and Binding Partners
A critical gap in the current understanding of (9S,10R)-dihydroxyoctadecanoic acid is the identification of its specific molecular targets and binding partners. Unlike more studied lipid mediators, the receptors, transporters, or intracellular sensors that interact with this diol are unknown. Future research will likely employ affinity-based proteomics and chemical biology approaches to "fish" for binding partners in cell lysates. Uncovering these interactions is paramount to understanding its potential signaling roles, whether in inflammation, metabolism, or other physiological processes.
Development of Advanced In Vitro and Organoid Models for Mechanistic Studies
The development of sophisticated in vitro models is essential for dissecting the specific effects of (9S,10R)-dihydroxyoctadecanoic acid. Organoid technologies, which are 3D structures derived from stem cells that recapitulate the structure and function of native tissues, offer unparalleled opportunities for metabolic research. nih.govresearchgate.net
Liver and intestinal organoids, for instance, can be used to model complex metabolic processes and diseases like non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov These models can be exposed to (9S,10R)-dihydroxyoctadecanoic acid to study its effects on lipid accumulation, gene expression, and cell signaling in a context that mimics in vivo physiology more closely than traditional 2D cell cultures. nih.govportlandpress.com For example, studies have successfully used liver organoids to investigate lipid accumulation and metabolic dysregulation by exposing them to various fatty acids. nih.gov This same approach can be applied to investigate the specific impact of the (9S,10R) stereoisomer.
Table 2: Advanced Models for Future (9S,10R)-Dihydroxyoctadecanoic Acid Research
| Model Type | Application | Potential Insights |
| Liver Organoids | Study of hepatic lipid metabolism and NAFLD. nih.govnih.gov | Effects on steatosis, inflammation, and fibrosis. |
| Intestinal Organoids | Investigation of lipid absorption and gut barrier function. portlandpress.com | Role in dietary fat processing and gut homeostasis. |
| Adipose Organoids | Modeling of adipogenesis and insulin (B600854) sensitivity. nih.gov | Impact on fat cell differentiation and metabolic health. |
| Recombinant E. coli Systems | In vitro synthesis and pathway elucidation. nih.govnih.gov | Validation of biosynthetic enzymes and production of standards. |
Methodological Advancements in Stereospecific Analysis and Quantification
A significant challenge in lipidomics is the ability to separate and accurately quantify stereoisomers. The biological activity of hydroxy fatty acids is often highly dependent on their specific stereochemistry. nih.gov Methodological advancements are crucial for distinguishing (9S,10R)-dihydroxyoctadecanoic acid from its enantiomer, (9R,10S)-dihydroxyoctadecanoic acid, and its diastereomers.
Advanced techniques in chiral chromatography, coupled with mass spectrometry (LC-MS/MS), are at the forefront of this effort. Chiral stationary phases in high-performance liquid chromatography (HPLC) columns can achieve the physical separation of stereoisomers before they enter the mass spectrometer for detection and quantification. nih.gov The development and refinement of these stereospecific analytical methods will be essential for accurately measuring the levels of (9S,10R)-dihydroxyoctadecanoic acid in biological tissues and fluids, which is a prerequisite for understanding its physiological relevance.
Integration into Systems Biology for Holistic Understanding of Lipid Networks
To fully comprehend the role of (9S,10R)-dihydroxyoctadecanoic acid, it must be studied within the broader context of the entire lipid network. Systems biology approaches, which integrate multiple 'omics' datasets (lipidomics, genomics, transcriptomics, proteomics), offer a path toward a holistic understanding. hmdb.ca
By correlating quantitative measurements of (9S,10R)-dihydroxyoctadecanoic acid with changes in gene expression and protein levels, researchers can construct comprehensive models of its interactions. This approach can reveal previously unknown connections between this specific lipid and various metabolic and signaling pathways, ultimately defining its place within the complex web of the cellular lipidome. portlandpress.com
Q & A
Q. (Advanced)
- Co-elution in LC-MS : Isomers like 9,10-DiHOME (9,10-dihydroxy-12Z-octadecenoic acid) and 12,13-DiHOME may co-elute. Resolution requires ultra-high-performance liquid chromatography (UHPLC) with C18 columns and tandem mass spectrometry (MS/MS) for fragmentation patterns .
- Derivatization strategies : Methylation or silylation improves volatility and separation in GC-MS, aiding differentiation of hydroxyl positional isomers .
How does (9S,10R)-dihydroxyoctadecanoic acid modulate oxidative stress and inflammation in metabolomic studies?
Q. (Advanced)
- Inhibition of pro-inflammatory mediators : In human trials, high-polyphenol orange juice consumption reduced serum levels of 9,10-DiHOME, correlating with decreased oxidative stress markers (e.g., 9-HODE) and increased anti-inflammatory 12-HETE .
- Mechanistic insights : The compound may act via PPAR-γ activation or inhibition of NF-κB signaling, though in vitro models (e.g., macrophage assays) are needed to confirm pathways .
What biocatalytic strategies enable the transformation of (9S,10R)-dihydroxyoctadecanoic acid into industrially relevant oleochemicals?
Q. (Advanced)
- Whole-cell cascades : Pseudomonas spp. and Lactobacillus strains hydroxylate oleic acid to produce dihydroxy derivatives, which are further oxidized to dicarboxylic acids (e.g., 1,9-nonanedioic acid) via engineered β-oxidation pathways .
- Enzyme engineering : Directed evolution of lipoxygenases and cytochrome P450s improves regioselectivity for 9,10-dihydroxylation, achieving >90% conversion in biphasic systems .
How do researchers resolve contradictions in reported physical properties of dihydroxyoctadecanoic acid derivatives?
Q. (Advanced)
- Melting point discrepancies : For example, erythro-9,10-dihydroxyoctadecanoic acid melts at 92–94°C , while threo-isomers exhibit higher melting points due to stronger intermolecular hydrogen bonding .
- Solubility variability : Polar solvents (e.g., ethanol, DMSO) dissolve the free acid, while methyl esters require nonpolar solvents. Conflicting data often arise from incomplete purification or residual catalysts .
What role does (9S,10R)-dihydroxyoctadecanoic acid play in plant cuticle and bacterial membrane studies?
Q. (Advanced)
- Cutin biosynthesis : In Arabidopsis, 9,10-dihydroxyoctadecanoic acid integrates into cutin polyesters, enhancing drought resistance. Isotopic labeling (¹³C-glucose) tracks its incorporation via GC-MS .
- Bacterial LPS modification : Pseudomonas spp. incorporate β-hydroxy branched derivatives into lipopolysaccharides, altering membrane fluidity under stress. MALDI-TOF MS identifies hydroxylation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
